molecular formula C12H20N2S B3163171 [(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine CAS No. 883531-70-2

[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine

Cat. No. B3163171
CAS RN: 883531-70-2
M. Wt: 224.37 g/mol
InChI Key: KIDUZWFJBRQQDB-UHFFFAOYSA-N
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Description

“[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine” is a chemical compound with the IUPAC name N-methyl (1-methyl-3-piperidinyl)methanamine . It has a molecular weight of 142.24 and is typically stored at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2/c1-9-6-8-4-3-5-10(2)7-8/h8-9H,3-7H2,1-2H3 . This indicates that the compound has a structure with 8 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 142.24 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : New amides containing N-methylpiperazine fragments were synthesized, showcasing the importance of this compound in the development of new chemical entities (Koroleva et al., 2011). Similarly, various pyrazole derivatives were synthesized and characterized, indicating the structural versatility and potential for diverse applications (Titi et al., 2020).

  • Chemical Reactions and Complexes : Studies showed the effectiveness of low-valent aminopyridinato chromium methyl complexes in chemical reactions, underlining the potential of such compounds in advanced chemical synthesis and catalysis (Noor et al., 2015).

  • Synthetic Methodologies : Research has focused on developing synthetic methodologies for related compounds, like the practical synthesis of N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, highlighting the compound's significance in pharmaceutical synthesis (Bautista-Aguilera et al., 2014).

Applications in Catalysis and Material Science

  • Catalysis and Polymerization : The synthesis and application of Group 10 metal aminopyridinato complexes in catalysis, including aryl-Cl activation and hydrosilane polymerization, demonstrate the potential utility of related compounds in material science and industrial applications (Deeken et al., 2006).

  • Efficient Synthesis of Indole Derivatives : A study showcased the palladium-catalyzed one-pot three- or four-component coupling of aryl iodides, alkynes, and amines through C-N bond cleavage, efficiently synthesizing N-substituted indole derivatives. This indicates the compound's role in facilitating complex chemical reactions (Hao et al., 2014).

Medicinal Chemistry and Drug Development

  • Cholinesterase and Monoamine Oxidase Dual Inhibitor : The compound was identified as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential therapeutic applications in the treatment of neurological disorders (Bautista-Aguilera et al., 2014).

Safety and Hazards

This compound is classified as dangerous with hazard statements H227, H315, H318, H335 . Precautionary measures include avoiding exposure to heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(1-methylpiperidin-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-14-6-2-4-11(10-14)8-13-9-12-5-3-7-15-12/h3,5,7,11,13H,2,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDUZWFJBRQQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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